BenchChemオンラインストアへようこそ!

N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-2,4-dichlorobenzamide

Medicinal Chemistry Lipophilicity Physicochemical Profiling

N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-2,4-dichlorobenzamide (CAS 478050-03-2) is a synthetic small molecule belonging to the benzothiazole-benzamide class, with the molecular formula C22H14Cl2N2OS and a molecular weight of 425.3 g/mol. It features a 2,4-dichlorobenzamide terminus linked via a para-substituted phenyl ring through an (E)-configured ethenyl bridge to a 1,3-benzothiazole moiety.

Molecular Formula C22H14Cl2N2OS
Molecular Weight 425.33
CAS No. 478050-03-2
Cat. No. B2795667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-2,4-dichlorobenzamide
CAS478050-03-2
Molecular FormulaC22H14Cl2N2OS
Molecular Weight425.33
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C22H14Cl2N2OS/c23-15-8-11-17(18(24)13-15)22(27)25-16-9-5-14(6-10-16)7-12-21-26-19-3-1-2-4-20(19)28-21/h1-13H,(H,25,27)/b12-7+
InChIKeyINFAOCQGZBDZCY-KPKJPENVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-2,4-dichlorobenzamide (CAS 478050-03-2): Structural Profile and Procurement Context


N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-2,4-dichlorobenzamide (CAS 478050-03-2) is a synthetic small molecule belonging to the benzothiazole-benzamide class, with the molecular formula C22H14Cl2N2OS and a molecular weight of 425.3 g/mol . It features a 2,4-dichlorobenzamide terminus linked via a para-substituted phenyl ring through an (E)-configured ethenyl bridge to a 1,3-benzothiazole moiety. The compound is listed in the PubChem database (CID 5897356) with a computed XLogP3 value of 6.8, indicating high lipophilicity relative to non-ethenyl-linked analogs . This compound is primarily offered by chemical suppliers as a research reagent at purities typically ≥95%, and is not intended for human or veterinary use .

N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-2,4-dichlorobenzamide: Why In-Class Benzothiazole-Benzamide Analogs Cannot Be Interchanged


Benzothiazole-benzamide derivatives are not functionally interchangeable despite sharing a common core scaffold. The presence, length, and geometry of the linker between the benzothiazole and the benzamide-substituted phenyl ring fundamentally alter molecular shape, conformational flexibility, and lipophilicity, which in turn govern target binding, selectivity, and pharmacokinetic behavior . The (E)-ethenyl bridge in N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-2,4-dichlorobenzamide imposes a rigid, extended conformation that is absent in direct-linked analogs such as N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide (CAS 307509-17-7) . This structural distinction translates into different computed physicochemical properties, including a higher XLogP3 value, which predicts differential membrane partitioning and protein-binding behavior . Consequently, selecting the correct analog for a given experimental application requires verification of the specific linker geometry, not merely matching the benzothiazole and dichlorobenzamide pharmacophoric fragments.

N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-2,4-dichlorobenzamide: Quantified Differentiation vs. Closest Structural Analog (CAS 307509-17-7)


Lipophilicity Shift: XLogP3 Comparison of Ethenyl-Linked vs. Direct-Linked Benzothiazole-Benzamide Analogs

The (E)-ethenyl linker in the target compound (CAS 478050-03-2) extends the molecular scaffold, increasing calculated lipophilicity relative to the closely related direct-linked analog N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide (CAS 307509-17-7), which lacks this spacer . The computed XLogP3 for the target compound is 6.8, compared to 5.8 for the direct-linked analog, representing a difference of +1.0 log unit .

Medicinal Chemistry Lipophilicity Physicochemical Profiling

Molecular Weight and Topological Polar Surface Area Differentiation: Impact on Permeability Prediction

The target compound (CAS 478050-03-2) has a molecular weight of 425.3 g/mol and a topological polar surface area (TPSA) of 70.2 Ų . In comparison, the direct-linked analog (CAS 307509-17-7) has a molecular weight of 399.3 g/mol and a TPSA of 70.2 Ų . While the TPSA is identical (indicating the same hydrogen-bonding capacity), the 26.0 Da increase in molecular weight for the target compound places it closer to the upper boundary of Lipinski's Rule of Five for oral drug-likeness, potentially affecting passive diffusion rates.

Drug Design ADME Molecular Descriptors

Conformational Rigidity and (E)-Stereochemistry: Structural Differentiation from Saturated-Linker and Z-Isomer Analogs

The target compound's (E)-ethenyl bridge enforces a trans geometry with restricted rotation, fixing the benzothiazole and phenyl-benzamide moieties in a defined spatial orientation . In contrast, the direct-linked analog (CAS 307509-17-7) has free rotation around the C-C bond connecting benzothiazole to the phenyl ring, allowing multiple low-energy conformers. A saturated ethylene-linked analog would further increase conformational flexibility. This rigid vs. flexible distinction has direct implications for target binding: the (E)-configured compound presents a fixed pharmacophoric distance that may match specific binding pockets, while flexible analogs may suffer entropic penalties upon binding.

Structural Biology Molecular Docking Stereochemistry

N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-2,4-dichlorobenzamide: Research and Industrial Application Scenarios Based on Structural Evidence


Molecular Docking and Structure-Based Drug Design Campaigns Targeting Lipophilic Binding Pockets

The rigid (E)-ethenyl linker and high computed lipophilicity (XLogP3 = 6.8) of this compound make it a suitable candidate for docking into hydrophobic, elongated binding pockets where a fixed pharmacophoric distance is required. Its reduced conformational entropy, relative to flexible-linker analogs such as CAS 307509-17-7 , may yield more reliable docking poses and reduce false-positive screening hits in virtual libraries. Procurement for molecular modeling groups should specify this specific CAS number (478050-03-2; not 307509-17-7) to ensure the correct geometry and physicochemical profile.

Cell-Based Permeability and Subcellular Distribution Studies Requiring High-Lipophilicity Probe Compounds

With an XLogP3 of 6.8 and a TPSA of 70.2 Ų , this compound falls into a lipophilicity range where passive membrane permeability is expected to be high but may also correlate with increased non-specific binding and lysosomal trapping. Researchers investigating the relationship between linker rigidity, lipophilicity, and intracellular distribution can employ this compound as part of a matched-pair series alongside the less lipophilic direct-linked analog (CAS 307509-17-7, XLogP3 = 5.8) . The pair offers a controlled comparison where only the linker contributes to the ΔXLogP3 of +1.0, enabling cleaner SAR interpretation.

Chemical Biology Probe Development Requiring Defined (E)-Stereochemistry and Extended Molecular Length

The extended length imposed by the (E)-ethenyl bridge differentiates this compound from all non-styryl benzothiazole-benzamide analogs . This feature is relevant for designing bivalent ligands, PROTAC linker attachment points, or fluorescent probe scaffolds where precise spatial separation between the benzothiazole and the 2,4-dichlorobenzamide recognition elements is critical. The defined (E)-stereochemistry eliminates ambiguity in structure-activity relationship (SAR) studies that would arise if a mixture of (E) and (Z) isomers were used.

Kinase Inhibitor and Antimicrobial Screening Libraries as a Benzothiazole-Benzamide Scaffold Representative

Benzothiazole-benzamide derivatives have been reported to exhibit kinase inhibitory and antimicrobial activities in class-level literature . This compound, with its unique (E)-styryl linker and 2,4-dichloro substitution pattern, represents a distinct chemotype within this scaffold family. Compound library managers procuring diversity-oriented screening collections can include this compound to maximize coverage of the benzothiazole-benzamide chemical space, complementing direct-linked, ethylene-bridged, and substituted variants. Note: class-level activity association is based on benzothiazole-benzamide literature ; no target-specific activity data are available for this specific CAS number.

Quote Request

Request a Quote for N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-2,4-dichlorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.